4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Descripción general

Descripción

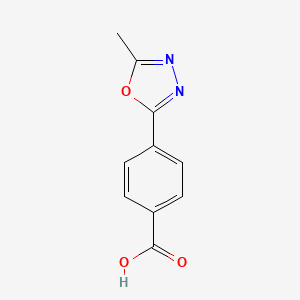

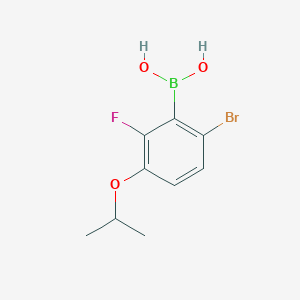

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, also known as 5-Methyl-1,3,4-oxadiazol-2-ylbenzoic acid, is a synthetic organic compound with a diverse range of applications in scientific research. It is a derivative of benzoic acid, with a methyl group and an oxadiazole ring attached to the benzene ring. 5-Methyl-1,3,4-oxadiazol-2-ylbenzoic acid has been widely used in various studies for its unique properties and applications, such as its ability to act as an inhibitor of enzymes, a chelating agent, and a ligand for coordination complexes.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One prominent application of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid derivatives is in corrosion inhibition. Research demonstrates that certain 1,3,4-oxadiazole derivatives effectively inhibit corrosion of mild steel in acidic environments. These compounds are investigated for their physicochemical and theoretical corrosion inhibition properties through gravimetric, electrochemical, and surface analysis methods. Their efficiency is attributed to the formation of a protective layer on the metal surface, confirmed by SEM imaging and supported by adsorption characteristics fitting the Langmuir adsorption isotherm. This suggests a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Synthesis and Characterization

The synthesis of related 1,3,4-oxadiazole compounds involves innovative methods aimed at improving yield and efficiency. A study detailed an effective synthesis method for 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid via thermal heterocyclization, highlighting the utility of these compounds as intermediates for further chemical transformations. The process showcases the adaptability of oxadiazole derivatives in synthetic chemistry, providing a foundation for developing vicinal aromatic acids and related compounds with potential applications in medicinal chemistry and material science (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).

Antibacterial and Antitubercular Agents

Oxadiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial and antitubercular activities. These compounds, upon screening against various bacterial strains and Mycobacterium tuberculosis, showed promising antibacterial and antitubercular activities, indicating their potential as novel therapeutic agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Liquid Crystalline Properties

Studies on 1,3,4-oxadiazole derivatives also extend to the exploration of their liquid crystalline behaviors. The synthesis and characterization of new mesogenic materials bearing the 1,2,4-oxadiazole moiety have been conducted, investigating their mesomorphic behaviors through optical polarized microscopy and differential scanning calorimetry. Such materials exhibit distinct liquid crystalline phases, contributing to the development of advanced materials with potential applications in displays and photonic devices (Ali & Tomi, 2018).

Anticancer Evaluation

The design and synthesis of compounds containing the 1,3,4-oxadiazole ring, including derivatives of this compound, have been targeted for anticancer evaluation. A series of these compounds were synthesized and tested against various cancer cell lines, demonstrating moderate to excellent anticancer activities. Such studies highlight the potential of oxadiazole derivatives in the development of new anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mecanismo De Acción

Mode of Action

Oxadiazole derivatives are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Oxadiazole derivatives are known to be involved in a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The compound has a molecular weight of 204182 Da , which is within the range generally favorable for oral bioavailability. The compound also has a polar surface area of 76 Ų , which suggests it may have good permeability across biological membranes.

Safety and Hazards

Direcciones Futuras

Oxadiazoles, including “4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid”, are an important class of heterocyclic compounds that have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Future research may focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods.

Análisis Bioquímico

Biochemical Properties

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins. Additionally, this compound can influence signal transduction pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicological studies have indicated that the compound’s safety profile is dose-dependent, with higher doses posing a greater risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic intermediates and end products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and accumulate in target tissues [8][8].

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with key biomolecules and modulate cellular processes .

Propiedades

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDLGCAERPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589906 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892502-28-2 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)